molecular formula C16H14ClNO4S B2746819 2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid

2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid

Cat. No.: B2746819
M. Wt: 351.8 g/mol
InChI Key: ZQASRJZDHNXUQG-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted benzoic acid moiety and a tetrahydroisoquinoline sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Sulfonyl Intermediate: This step involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline using a sulfonyl chloride reagent under basic conditions.

    Chlorination of Benzoic Acid: The benzoic acid derivative is chlorinated at the 2-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated benzoic acid with the tetrahydroisoquinoline sulfonyl intermediate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives, while reduction can lead to the formation of dihydroisoquinoline compounds.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Various substituted benzoic acid derivatives.

    Oxidation Products: Isoquinoline sulfonyl benzoic acids.

    Reduction Products: Dihydroisoquinoline sulfonyl benzoic acids.

    Hydrolysis Products: Sulfonic acid derivatives.

Scientific Research Applications

2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and infectious diseases.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used in the design of chemical probes to study biological processes at the molecular level.

Comparison with Similar Compounds

2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid can be compared with other similar compounds, such as:

    2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.

    2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)aniline: Contains an aniline group, which may alter its reactivity and biological activity.

    2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide: The amide group can influence its solubility and interaction with biological targets.

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-15-6-5-13(9-14(15)16(19)20)23(21,22)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASRJZDHNXUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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